Cas no 2105-59-1 (1,5-dichloro-2-fluoro-4-nitro-benzene)

1,5-dichloro-2-fluoro-4-nitro-benzene 化学的及び物理的性質
名前と識別子
-
- 1,5-Dichloro-2-fluoro-4-nitrobenzene
- 2,4-Dichloro-5-fluoronitrobenzene
- 2,4-Dichloro-5-nitrofluorobenzene
- 1,5-dichloro-2-fluoro-4-nitro-benzene
- 2105-59-1
- 1, 5-dichloro-2-fluoro-4-nitrobenzene
- AMY8812
- EN300-195273
- CIZHSFBFELYEGN-UHFFFAOYSA-N
- SCHEMBL3543539
- F11642
- MFCD00115003
- Benzene, 1,5-dichloro-2-fluoro-4-nitro-
- DTXSID30371634
- 5-Fluoro-2,4-dichloro nitrobenzene
- SY162667
- A815106
- BS-22059
- FT-0610012
- AKOS015849897
- CS-0157851
-
- MDL: MFCD00115003
- インチ: 1S/C6H2Cl2FNO2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H
- InChIKey: CIZHSFBFELYEGN-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=CC(=C1Cl)[N+](=O)[O-])F)Cl
計算された属性
- せいみつぶんしりょう: 208.94500
- どういたいしつりょう: 208.9446619g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 45.8Ų
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- ふってん: 56 °C
- PSA: 45.82000
- LogP: 3.56390
- ようかいせい: 未確定
1,5-dichloro-2-fluoro-4-nitro-benzene セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: R 20/21/22:吸入、皮膚接触及び意外な嚥下は有害である。
- セキュリティの説明: S23; S36/37/39; S45
-
危険物標識:
- リスク用語:R20/21/22
1,5-dichloro-2-fluoro-4-nitro-benzene 税関データ
- 税関コード:2904909090
- 税関データ:
中国税関コード:
2904909090概要:
2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
1,5-dichloro-2-fluoro-4-nitro-benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X30965-5g |
1,5-Dichloro-2-fluoro-4-nitrobenzene |
2105-59-1 | 96% | 5g |
¥148.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X30965-25g |
1,5-Dichloro-2-fluoro-4-nitrobenzene |
2105-59-1 | 96% | 25g |
¥723.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X30965-1g |
1,5-Dichloro-2-fluoro-4-nitrobenzene |
2105-59-1 | 96% | 1g |
¥32.0 | 2024-07-18 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005112-5g |
1,5-dichloro-2-fluoro-4-nitro-benzene |
2105-59-1 | 5g |
2210.0CNY | 2021-07-13 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005112-1g |
1,5-dichloro-2-fluoro-4-nitro-benzene |
2105-59-1 | 1g |
665.0CNY | 2021-07-05 | ||
Apollo Scientific | PC2431-5g |
2,4-Dichloro-5-fluoronitrobenzene |
2105-59-1 | 95% | 5g |
£50.00 | 2025-02-21 | |
eNovation Chemicals LLC | Y1290344-25g |
Benzene, 1,5-dichloro-2-fluoro-4-nitro- |
2105-59-1 | 96% | 25g |
$165 | 2024-06-07 | |
Fluorochem | 008279-5g |
2,4-Dichloro-5-fluoronitrobenzene |
2105-59-1 | 95% | 5g |
£146.00 | 2022-03-01 | |
eNovation Chemicals LLC | D508620-25g |
1,5-Dichloro-2-fluoro-4-nitrobenzene |
2105-59-1 | 97% | 25g |
$198 | 2025-02-20 | |
Enamine | EN300-195273-25g |
1,5-dichloro-2-fluoro-4-nitrobenzene |
2105-59-1 | 95% | 25g |
$751.0 | 2023-09-17 |
1,5-dichloro-2-fluoro-4-nitro-benzene 関連文献
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
1,5-dichloro-2-fluoro-4-nitro-benzeneに関する追加情報
Chemical Profile of 1,5-dichloro-2-fluoro-4-nitro-benzene (CAS No. 2105-59-1)
1,5-dichloro-2-fluoro-4-nitro-benzene, identified by its CAS number 2105-59-1, is a halogenated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and inflammatory disorders. The presence of multiple substituents—chlorine atoms at the 1 and 5 positions, a fluorine atom at the 2 position, and a nitro group at the 4 position—contributes to its unique reactivity and potential applications.
The structural features of 1,5-dichloro-2-fluoro-4-nitro-benzene make it an attractive candidate for further functionalization. The electron-withdrawing nature of the nitro group and the electron-donating properties of the fluorine atom create a delicate balance that influences its chemical behavior. This balance is particularly relevant in designing molecules with enhanced binding affinity to biological targets. Recent studies have highlighted its role as a precursor in the development of novel therapeutic agents, where its halogenated aromatic core is leveraged to optimize pharmacokinetic properties such as solubility and metabolic stability.
In the realm of medicinal chemistry, 1,5-dichloro-2-fluoro-4-nitro-benzene has been explored for its potential in modulating enzyme activity and receptor interactions. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The fluorine substitution at the 2-position is particularly noteworthy, as fluorine atoms are known to enhance metabolic stability and binding affinity in drug candidates. This feature has been strategically incorporated into several lead compounds that are currently undergoing preclinical evaluation.
Moreover, the chloro substituents at the 1 and 5 positions provide additional sites for further chemical modification, enabling the synthesis of a diverse array of analogs. These modifications can be tailored to fine-tune the pharmacological profile of the resulting compounds. For example, replacing one or both chlorine atoms with other functional groups can alter the electronic distribution within the molecule, thereby influencing its interactions with biological targets. Such flexibility is essential in drug discovery pipelines where rapid optimization is often required.
The synthetic utility of 1,5-dichloro-2-fluoro-4-nitro-benzene extends beyond pharmaceutical applications. It has also been utilized in materials science, particularly in the development of organic electronic materials such as liquid crystals and semiconductors. The rigid aromatic core combined with electron-withdrawing groups enhances the thermal stability and electronic properties of these materials, making them suitable for advanced technological applications.
Recent advancements in computational chemistry have further illuminated the potential of 1,5-dichloro-2-fluoro-4-nitro-benzene as a scaffold for drug design. Molecular modeling studies have revealed that subtle modifications to its structure can significantly impact its binding mode to biological targets. These insights have guided synthetic efforts toward generating more potent and selective inhibitors. Additionally, green chemistry principles have been applied to improve the sustainability of its synthesis, reducing waste and minimizing hazardous byproducts.
In conclusion, 1,5-dichloro-2-fluoro-4-nitro-benzene (CAS No. 2105-59-1) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate in pharmaceutical research, while its adaptability allows for extensive chemical modifications. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in advancing therapeutic strategies and material science innovations.
2105-59-1 (1,5-dichloro-2-fluoro-4-nitro-benzene) 関連製品
- 2149774-09-2(2-(1-{(tert-butoxy)carbonylamino}-3-ethylcyclopentyl)acetic acid)
- 22981-83-5(rac-(1R,2S,3R,6R,7S)-tricyclo5.2.1.0,2,6dec-8-en-3-ol)
- 1420864-25-0(Tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate)
- 850567-40-7(3-(Diisopropylcarbamoyl)phenylboronic acid)
- 682804-85-9((2E)-3-cyclooctylprop-2-enoic acid)
- 324758-89-6(N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide)
- 13054-44-9(Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate)
- 90203-08-0(1-[1-(propan-2-yl)pyrrolidin-3-yl]methanamine)
- 1206993-02-3(2-4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-amine)
- 1240619-73-1(2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2-methylpropanoic acid)
